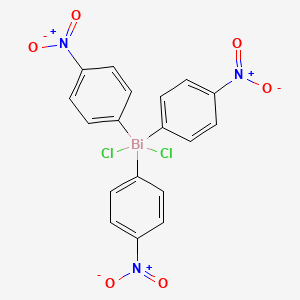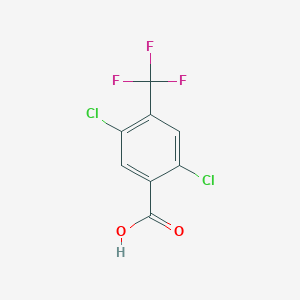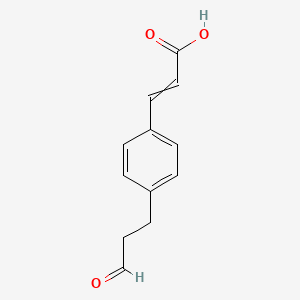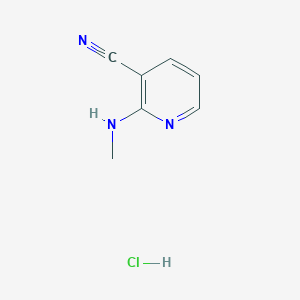
2-(Methylamino)nicotinonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)nicotinonitrile hydrochloride is a chemical compound with the molecular formula C7H7N3·HCl It is a derivative of nicotinonitrile, where a methylamino group is attached to the second position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)nicotinonitrile hydrochloride typically involves the reaction of 2-chloro-3-cyanopyridine with methylamine. The reaction is carried out in an aqueous solution at elevated temperatures. Here is a general synthetic route:
Starting Material: 2-chloro-3-cyanopyridine
Reagent: 40% aqueous methylamine solution
Reaction Conditions: The mixture is heated to 80°C and stirred for 2 hours.
The reaction can be represented as follows: [ \text{2-chloro-3-cyanopyridine} + \text{CH}_3\text{NH}_2 \rightarrow \text{2-(Methylamino)nicotinonitrile} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino)nicotinonitrile hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Cyclization: It can undergo cyclization reactions to form heterocyclic compounds.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.
Cyclization: Acidic or basic conditions can facilitate cyclization reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while cyclization can produce various heterocyclic structures.
Aplicaciones Científicas De Investigación
2-(Methylamino)nicotinonitrile hydrochloride has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of biologically active molecules such as Bosutinib, Milrinone, Neratinib, and Olprinone.
Materials Science: It is utilized in the development of new materials with desirable electrical and optical properties.
Analytical Chemistry: The compound aids in the development of analytical methods for the detection and quantification of chemical substances.
Mecanismo De Acción
The mechanism of action of 2-(Methylamino)nicotinonitrile hydrochloride involves its reactivity and structural uniqueness. In pharmaceuticals, the nitrile group is strategically introduced into lead compounds to modify drug properties and reduce resistance. The compound can enhance binding affinity and improve pharmacokinetic profiles by interacting with specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)nicotinonitrile
- 2-Chloro-4-(Methylamino)nicotinonitrile
- Methyl 5-Cyano-2-Methyl-6-(1-Pyrrolidinyl)nicotinate
Uniqueness
2-(Methylamino)nicotinonitrile hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials.
Propiedades
Fórmula molecular |
C7H8ClN3 |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
2-(methylamino)pyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c1-9-7-6(5-8)3-2-4-10-7;/h2-4H,1H3,(H,9,10);1H |
Clave InChI |
NSOMPSJATYSCNQ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CC=N1)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



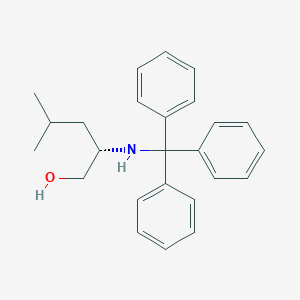

![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)

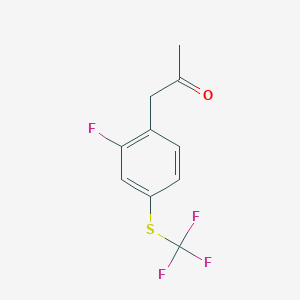
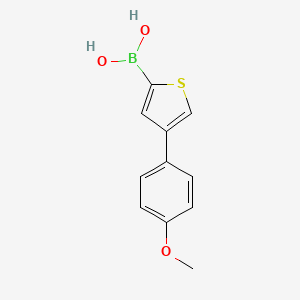
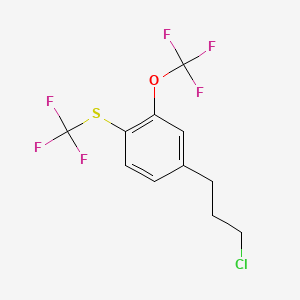
![7-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14072458.png)


